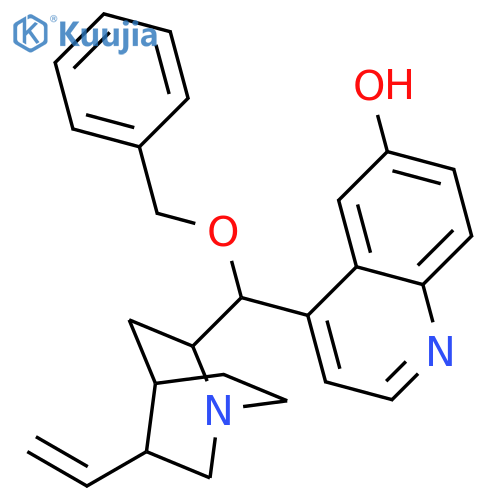

Cas no 838821-39-9 (4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol)

838821-39-9 structure

商品名:4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol 化学的及び物理的性質

名前と識別子

-

- 4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

- 838821-39-9

- (8alpha,9R)-9-(Phenylmethoxy)cinchonan-6'-ol

- 4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol

- DTXSID101274190

- (8alpha,9R)- 9-(phenylMethoxy)-Cinchonan-6'-ol

- (8I+/-,9R)-9-(Phenylmethoxy)cinchonan-6a(2)-ol

- (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

-

- インチ: InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20-,25-,26+/m0/s1

- InChIKey: HFSYPELWEAKVJH-WJQBNGMASA-N

- ほほえんだ: C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5

計算された属性

- せいみつぶんしりょう: 400.215078140g/mol

- どういたいしつりょう: 400.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 577

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 45.6Ų

4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62130-250mg |

4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |

838821-39-9 | 98%,99%e.e. | 250mg |

¥608.0 | 2024-07-19 | |

| Ambeed | A499665-1g |

4-((1R)-(Benzyloxy)((1S,2S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |

838821-39-9 | 98% mix TBC as stabilizer | 1g |

$342.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62130-1g |

4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |

838821-39-9 | 98%,99%e.e. | 1g |

¥2127.0 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906093-250mg |

(8α,9R)- 9-(phenylMethoxy)-Cinchonan-6'-ol |

838821-39-9 | 98% | 250mg |

¥1,807.20 | 2022-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906093-50mg |

(8α,9R)- 9-(phenylMethoxy)-Cinchonan-6'-ol |

838821-39-9 | 98% | 50mg |

¥459.00 | 2022-08-31 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0811-250mg |

4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |

838821-39-9 | 98%,99%e.e. | 250mg |

¥607.5 | 2024-07-19 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0811-1g |

4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |

838821-39-9 | 98%,99%e.e. | 1g |

¥2126.7 | 2024-07-19 |

4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

838821-39-9 (4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol) 関連製品

- 56-54-2(Quinidine)

- 524-63-0(4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol)

- 70877-75-7(O-Desmethyl Quinidine)

- 130-89-2(Quinine hydrochloride)

- 6183-68-2(Quinine bisulfate heptahydrate)

- 572-60-1(9-epi Quinine)

- 130-95-0(Quinine)

- 572-59-8(Epiquinidine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:838821-39-9)4-((1R)-(Benzyloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

清らかである:99%

はかる:1g

価格 ($):308